molecular formula C13H15NO5 B5185964 3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid CAS No. 6131-70-0

3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid

Cat. No. B5185964
CAS RN: 6131-70-0
M. Wt: 265.26 g/mol
InChI Key: CHQBJZZVCILMNU-UHFFFAOYSA-N
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Description

3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid is a chemical compound that is commonly known as MABA. MABA is a derivative of benzoic acid and is widely used in scientific research. MABA is a white crystalline powder that is soluble in water and has a molecular weight of 277.28 g/mol.

Mechanism of Action

MABA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme. MABA forms a stable complex with carboxypeptidase A, which prevents the enzyme from carrying out its normal function of cleaving C-terminal amino acids from peptides. This inhibition of carboxypeptidase A activity leads to an increase in the levels of peptides that are involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
MABA has been shown to have several biochemical and physiological effects. MABA has been shown to increase the levels of angiotensin II, which is a potent vasoconstrictor. MABA has also been shown to decrease the levels of bradykinin, which is a potent vasodilator. These effects of MABA on the levels of angiotensin II and bradykinin contribute to its ability to regulate blood pressure and inflammation.

Advantages and Limitations for Lab Experiments

MABA has several advantages for lab experiments. MABA is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental conditions. MABA is also readily available and relatively inexpensive. However, MABA has some limitations for lab experiments. MABA has a low solubility in organic solvents, which limits its use in certain experimental conditions. MABA also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of MABA. MABA has been shown to have potential therapeutic applications in the treatment of hypertension and cardiovascular diseases. Further studies are needed to explore the potential of MABA as a therapeutic agent. MABA has also been shown to have immunomodulatory effects, and further studies are needed to explore its potential in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the potential of MABA as a tool for studying the role of carboxypeptidase A in various physiological processes.

Synthesis Methods

The synthesis method of MABA involves the reaction of 4-methylbenzoic acid with N-carboxy anhydride of 4-aminobutanoic acid. The reaction takes place in the presence of a catalyst such as triethylamine. The product obtained is then purified using recrystallization techniques. The yield of MABA obtained using this method is approximately 60%.

Scientific Research Applications

MABA is widely used in scientific research due to its ability to inhibit the activity of carboxypeptidase A, which is an enzyme that plays a crucial role in the regulation of blood pressure. MABA has been used to study the role of carboxypeptidase A in hypertension and cardiovascular diseases. MABA has also been used to study the role of carboxypeptidase A in the immune system and inflammation.

properties

IUPAC Name

3-(4-carboxybutanoylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8-5-6-9(13(18)19)7-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBJZZVCILMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387346
Record name ST50928220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Carboxybutanoyl)amino]-4-methylbenzoic acid

CAS RN

6131-70-0
Record name ST50928220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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